9-keto Tafluprost
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Overview
Description
9-keto Tafluprost: is a derivative of tafluprost, a prostaglandin analogue primarily used in the treatment of open-angle glaucoma and ocular hypertension . This compound is known for its high affinity for the fluoroprostaglandin receptor and its ability to reduce intraocular pressure by increasing the outflow of aqueous humor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-keto Tafluprost involves several steps, starting from a Corey lactone intermediate. The process includes a Horner-Emmons reaction, difluorination, benzoyl group removal, reduction, Wittig reaction, and esterification . The reaction conditions typically involve the use of reagents such as morpholinosulfur trifluoride for difluorination and diisobutylaluminum hydride for reduction .
Industrial Production Methods: Industrial production of tafluprost and its derivatives, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of boronate esters, boronic acids, or aminoboranes for hydroxyl-protecting reactions, followed by carbonyl-oxidizing and hydroxyl-deprotecting reactions .
Chemical Reactions Analysis
Types of Reactions: 9-keto Tafluprost undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various fluorinated prostaglandin analogues, which retain the biological activity of the parent compound .
Scientific Research Applications
9-keto Tafluprost has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-keto Tafluprost involves its conversion to tafluprost acid, which acts as a selective agonist at the prostaglandin F receptor . This interaction increases the outflow of aqueous humor, thereby reducing intraocular pressure . The molecular targets include the prostaglandin F receptor and associated signaling pathways .
Comparison with Similar Compounds
Latanoprost: Another prostaglandin analogue used in the treatment of glaucoma.
Travoprost: Similar in structure and function to tafluprost, used for reducing intraocular pressure.
Uniqueness: 9-keto Tafluprost is unique due to its high affinity for the fluoroprostaglandin receptor and its ability to be used in preservative-free formulations, which reduces the risk of adverse effects associated with preservatives .
Properties
Molecular Formula |
C25H32F2O5 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H32F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-21,23,29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,23-/m1/s1 |
InChI Key |
XNCSWEVHNBTYPP-QBSXWLLBSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/C(COC2=CC=CC=C2)(F)F |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
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